3-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one 3-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 83393-73-1
VCID: VC0474803
InChI: InChI=1S/C14H10BrNO3S/c15-12-6-5-11(20-12)10(17)7-14(19)8-3-1-2-4-9(8)16-13(14)18/h1-6,19H,7H2,(H,16,18)
SMILES: C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(S3)Br)O
Molecular Formula: C14H10BrNO3S
Molecular Weight: 352.2g/mol

3-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

CAS No.: 83393-73-1

Main Products

VCID: VC0474803

Molecular Formula: C14H10BrNO3S

Molecular Weight: 352.2g/mol

3-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one - 83393-73-1

CAS No. 83393-73-1
Product Name 3-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Molecular Formula C14H10BrNO3S
Molecular Weight 352.2g/mol
IUPAC Name 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one
Standard InChI InChI=1S/C14H10BrNO3S/c15-12-6-5-11(20-12)10(17)7-14(19)8-3-1-2-4-9(8)16-13(14)18/h1-6,19H,7H2,(H,16,18)
Standard InChIKey GKBTVFLKVDREEJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(S3)Br)O
Canonical SMILES C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(S3)Br)O
PubChem Compound 2915965
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator